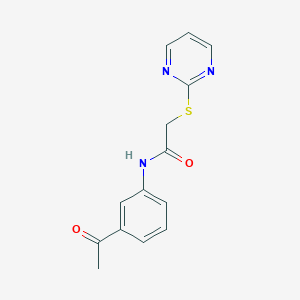![molecular formula C26H26N2O6S B299326 N-{2-[(6,7-dimethoxy-1-isoquinolinyl)methyl]-4,5-dimethoxyphenyl}benzenesulfonamide](/img/structure/B299326.png)
N-{2-[(6,7-dimethoxy-1-isoquinolinyl)methyl]-4,5-dimethoxyphenyl}benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{2-[(6,7-dimethoxy-1-isoquinolinyl)methyl]-4,5-dimethoxyphenyl}benzenesulfonamide, commonly known as DNQX, is a chemical compound that has been extensively studied for its potential use in scientific research. DNQX is a non-competitive antagonist of the ionotropic glutamate receptor, which is involved in the transmission of signals between neurons in the brain.
Wirkmechanismus
DNQX is a non-competitive antagonist of the ionotropic glutamate receptor. It binds to the receptor and prevents the binding of glutamate, which is the endogenous ligand for the receptor. This results in a decrease in the excitatory postsynaptic potential and a reduction in synaptic transmission.
Biochemical and Physiological Effects:
DNQX has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the amplitude of excitatory postsynaptic potentials and inhibit the induction of long-term potentiation, which is a form of synaptic plasticity. DNQX has also been shown to reduce the frequency of spontaneous excitatory postsynaptic currents, indicating a role in regulating basal synaptic transmission.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using DNQX in lab experiments is its specificity for the ionotropic glutamate receptor. This allows for the selective investigation of the role of glutamate receptors in synaptic transmission and plasticity. However, one limitation of using DNQX is its non-competitive nature, which may limit its use in investigating the effects of competitive antagonists on glutamate receptor function.
Zukünftige Richtungen
There are a number of future directions for the study of DNQX. One area of interest is the investigation of the role of ionotropic glutamate receptors in neurological disorders such as epilepsy and Alzheimer's disease. Another area of interest is the development of more selective and potent glutamate receptor antagonists for use in scientific research. Finally, the development of new methods for the synthesis of DNQX and related compounds may lead to the discovery of new drugs with therapeutic potential.
Synthesemethoden
DNQX can be synthesized through a multi-step process starting from commercially available starting materials. The first step involves the synthesis of 4,5-dimethoxy-2-nitrobenzaldehyde, which is then reduced to the corresponding amine. The amine is then coupled with 6,7-dimethoxyisoquinoline to form the key intermediate. This intermediate is then reacted with benzenesulfonyl chloride to yield DNQX.
Wissenschaftliche Forschungsanwendungen
DNQX has been extensively studied for its potential use in scientific research. It is commonly used as a tool to investigate the role of ionotropic glutamate receptors in synaptic transmission and plasticity. DNQX is also used to study the effects of glutamate receptor antagonists on neuronal excitability and synaptic plasticity.
Eigenschaften
Produktname |
N-{2-[(6,7-dimethoxy-1-isoquinolinyl)methyl]-4,5-dimethoxyphenyl}benzenesulfonamide |
|---|---|
Molekularformel |
C26H26N2O6S |
Molekulargewicht |
494.6 g/mol |
IUPAC-Name |
N-[2-[(6,7-dimethoxyisoquinolin-1-yl)methyl]-4,5-dimethoxyphenyl]benzenesulfonamide |
InChI |
InChI=1S/C26H26N2O6S/c1-31-23-13-17-10-11-27-22(20(17)15-25(23)33-3)12-18-14-24(32-2)26(34-4)16-21(18)28-35(29,30)19-8-6-5-7-9-19/h5-11,13-16,28H,12H2,1-4H3 |
InChI-Schlüssel |
JIAWPPMTUIJXPF-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C2C(=C1)C=CN=C2CC3=CC(=C(C=C3NS(=O)(=O)C4=CC=CC=C4)OC)OC)OC |
Kanonische SMILES |
COC1=C(C=C2C(=C1)C=CN=C2CC3=CC(=C(C=C3NS(=O)(=O)C4=CC=CC=C4)OC)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-[3-(4-bromophenyl)-1-phenyl-1H-pyrazol-5-yl]-N-(4-fluoro-3-phenoxybenzylidene)amine](/img/structure/B299247.png)
![4-Fluoro-3-phenoxybenzaldehyde [4-(4-bromophenyl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B299249.png)

![1-[4-(1-adamantyl)phenyl]-5-({5-[(4-chlorophenyl)sulfanyl]-2-furyl}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B299251.png)
![5-[[5-(4-chlorophenyl)sulfanylfuran-2-yl]methylidene]-2-sulfanyl-1H-pyrimidine-4,6-dione](/img/structure/B299256.png)
![N-[(E)-[4-(2-amino-2-oxoethoxy)phenyl]methylideneamino]-2-[benzyl-(4-methylphenyl)sulfonylamino]acetamide](/img/structure/B299259.png)
![2-[benzyl-(4-chlorophenyl)sulfonylamino]-N-[(E)-[4-[2-(cyclohexylamino)-2-oxoethoxy]phenyl]methylideneamino]acetamide](/img/structure/B299260.png)
![2-[(2E)-2-(4-{2-[(2-chlorophenyl)amino]-2-oxoethoxy}benzylidene)hydrazinyl]-N-(2,5-dimethoxyphenyl)-2-oxoacetamide](/img/structure/B299262.png)
![2-[(2E)-2-{4-[2-(cyclohexylamino)-2-oxoethoxy]benzylidene}hydrazinyl]-N-(2,4-dimethoxyphenyl)-2-oxoacetamide](/img/structure/B299263.png)
![2-{2-[4-(2-amino-2-oxoethoxy)benzylidene]hydrazino}-N-(3-chloro-4-methoxyphenyl)-2-oxoacetamide](/img/structure/B299264.png)
![2-oxo-2-[2-(4-{2-oxo-2-[(1-phenylethyl)amino]ethoxy}benzylidene)hydrazino]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B299266.png)
![2-(2-{[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]methylene}hydrazino)-2-oxo-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B299267.png)